(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone features a hybrid structure combining a 1,2,3-triazole ring substituted with a 4-chlorophenyl group and a piperazine moiety linked to a 2-fluorophenyl group via a methanone bridge. This architecture is characteristic of bioactive molecules targeting central nervous system receptors, where the triazole and piperazine fragments often modulate affinity and selectivity . The presence of halogen substituents (Cl, F) enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization . Structural characterization of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, as evidenced by related studies .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c20-14-5-7-15(8-6-14)26-13-17(22-23-26)19(27)25-11-9-24(10-12-25)18-4-2-1-3-16(18)21/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNDCBDOLAHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Piperazine Moiety : A six-membered ring that enhances the pharmacological profile of the compound.
- Chlorophenyl and Fluorophenyl Substituents : These groups are crucial for modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClF N4O |
| Molecular Weight | 344.80 g/mol |
| CAS Number | [insert CAS number] |
| Melting Point | [insert melting point] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known to exhibit antifungal and anticancer properties by inhibiting specific enzymes involved in cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against various pathogens.
Efficacy in Biological Assays
Research studies have evaluated the compound's efficacy through various in vitro and in vivo assays.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound also displayed promising antimicrobial effects:
- Minimum Inhibitory Concentration (MIC) : MIC values were recorded at 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Modifications on the piperazine and phenyl rings significantly affect potency:
- Substituent Variation : The presence of electron-withdrawing groups (like chlorine and fluorine) enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Chlorine on phenyl ring | Increased potency |
| Fluorine on piperazine | Enhanced selectivity |
| Triazole substitution | Broadened spectrum of action |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways.
- Antimicrobial Efficacy Trial : Another study demonstrated that this compound significantly reduced bacterial load in a murine model infected with MRSA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Piperazine Hybrids
- Compound 4 and 5 (): These isostructural derivatives feature a triazole core substituted with fluorophenyl groups and a pyrazol-thiazole system. Unlike the target compound, their piperazine ring is fused to a thiazole moiety, introducing additional planar rigidity.
- Compound w3 (): This pyrimidinyl-triazole-piperazine hybrid shares the methanone bridge but replaces the chlorophenyl group with a methylpiperazine. The absence of halogen substituents may reduce lipophilicity, impacting blood-brain barrier penetration .
Piperazine-Based Methanones with Varied Substituents
- (3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone (): The pyrazolo-thiazole system introduces steric bulk and electron-rich regions, contrasting with the simpler triazole in the target compound. The methoxy group enhances solubility but may reduce receptor affinity due to decreased hydrophobicity .
- However, the methylphenyl group may limit rotational flexibility compared to the 2-fluorophenyl group in the target compound .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
Table 1: Key Structural and Functional Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
